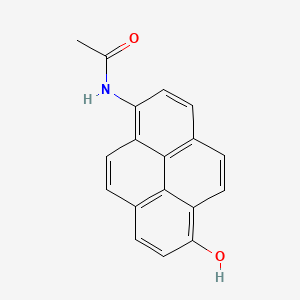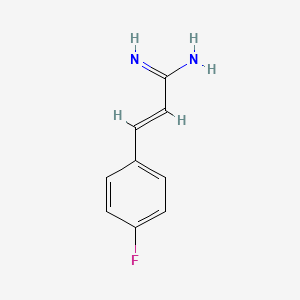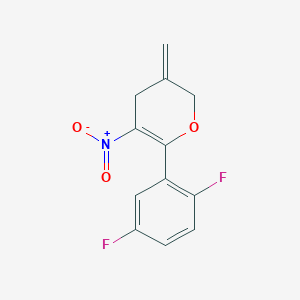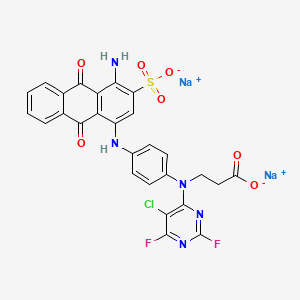
Carbofuran N-Butylthiohydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbofuran N-Butylthiohydroxylamine is a derivative of carbofuran, a widely used carbamate pesticide. This compound is known for its insecticidal properties and is used in various agricultural applications to control pests. The chemical structure of this compound includes a benzofuran ring, which is a common feature in many bioactive compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbofuran N-Butylthiohydroxylamine typically involves the reaction of carbofuran with butylthiohydroxylamine. The reaction conditions often include the use of solvents such as methylene chloride or acetonitrile, and the reaction is carried out at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Carbofuran N-Butylthiohydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the butylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Carbofuran N-Butylthiohydroxylamine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of carbamate pesticides and their derivatives.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with insecticidal or enzyme inhibitory properties.
Industry: It is used in the formulation of pesticides and insecticides for agricultural applications.
Wirkmechanismus
Carbofuran N-Butylthiohydroxylamine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual death of the insect . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbofuran: The parent compound, widely used as an insecticide.
Carbaryl: Another carbamate pesticide with similar insecticidal properties.
Aldicarb: A highly toxic carbamate pesticide used for controlling pests in soil.
Uniqueness
Carbofuran N-Butylthiohydroxylamine is unique due to its specific structural modifications, which enhance its insecticidal properties and reduce its toxicity compared to other carbamate pesticides. The presence of the butylthio group provides additional reactivity and potential for further chemical modifications .
Eigenschaften
Molekularformel |
C16H24N2O3S |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(butylaminosulfanyl)-N-methylcarbamate |
InChI |
InChI=1S/C16H24N2O3S/c1-5-6-10-17-22-18(4)15(19)20-13-9-7-8-12-11-16(2,3)21-14(12)13/h7-9,17H,5-6,10-11H2,1-4H3 |
InChI-Schlüssel |
NMAORKCDYJSKHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)


![1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-methoxyethanone Hydrochloride](/img/structure/B13409059.png)


![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)

![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)



